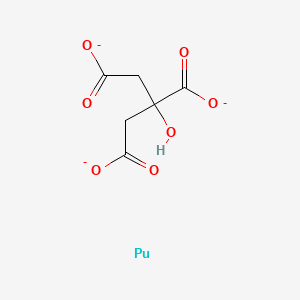

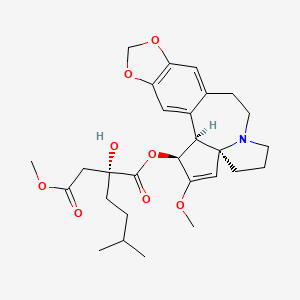

Estriol 3-sulfate 16-glucuronide

Vue d'ensemble

Description

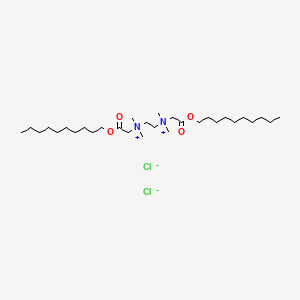

Estriol 3-sulfate 16-glucuronide is an endogenous, naturally occurring diconjugated metabolite of estriol. It is generated in the liver from estriol sulfate by the enzyme UDP-glucuronyltransferase and is eventually excreted in the urine by the kidneys . This compound occurs in high concentrations during pregnancy along with estriol sulfate and estriol glucuronide .

Applications De Recherche Scientifique

Estriol 3-sulfate 16-glucuronide has several scientific research applications:

Chemistry: Used as a reference compound in studies of estrogen metabolism and conjugation reactions.

Mécanisme D'action

Estriol 3-sulfate 16-glucuronide, being an estrogen, enters the cells of responsive tissues where they interact with estrogen receptors. The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes . Estrogen glucuronides can be deglucuronidated into the corresponding free estrogens by β-glucuronidase in tissues that express this enzyme, such as the mammary gland .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Estriol 3-sulfate 16-glucuronide is synthesized in the liver through the glucuronidation of estriol sulfate. The enzyme UDP-glucuronyltransferase catalyzes this reaction, facilitating the addition of a glucuronic acid moiety to estriol sulfate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the enzymatic conversion of estriol sulfate using UDP-glucuronyltransferase. This process can be optimized for large-scale production by controlling reaction conditions such as pH, temperature, and enzyme concentration.

Analyse Des Réactions Chimiques

Types of Reactions: Estriol 3-sulfate 16-glucuronide primarily undergoes conjugation reactions, specifically glucuronidation and sulfation. These reactions are crucial for its metabolism and excretion.

Common Reagents and Conditions:

Glucuronidation: Catalyzed by UDP-glucuronyltransferase in the presence of UDP-glucuronic acid.

Sulfation: Catalyzed by sulfotransferase enzymes in the presence of 3’-phosphoadenosine-5’-phosphosulfate (PAPS).

Major Products: The major products of these reactions are this compound itself and its various metabolites, which are excreted in the urine .

Comparaison Avec Des Composés Similaires

Estriol 3-sulfate 16-glucuronide is unique due to its dual conjugation with both sulfate and glucuronic acid. Similar compounds include:

Estriol 3-glucuronide: Another metabolite of estriol, but with only a glucuronic acid conjugation.

Estriol sulfate: A simpler conjugate of estriol with only a sulfate group.

This compound’s dual conjugation makes it more water-soluble and facilitates its excretion, distinguishing it from other estrogen metabolites.

Propriétés

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R,17R)-17-hydroxy-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O12S/c1-24-7-6-13-12-5-3-11(36-37(31,32)33)8-10(12)2-4-14(13)15(24)9-16(21(24)28)34-23-19(27)17(25)18(26)20(35-23)22(29)30/h3,5,8,13-21,23,25-28H,2,4,6-7,9H2,1H3,(H,29,30)(H,31,32,33)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23?,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNWFRGUDKUYOG-SUPAOECSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Estriol 3-sulfate 16-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4661-65-8 | |

| Record name | Estriol 3-sulfate 16-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004661658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estriol 3-sulfate 16-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one](/img/structure/B1197190.png)

![3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1197192.png)